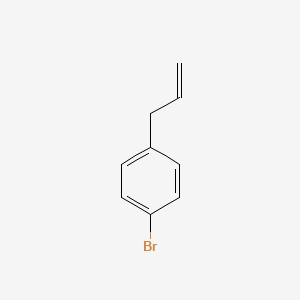

3-(4-Bromofenil)-1-propeno

Descripción general

Descripción

Benzene, 1-bromo-4-(2-propenyl)-, is a compound that can be synthesized through various chemical reactions and has been studied for its potential applications in different fields, including organic synthesis and material science. The compound is characterized by the presence of a bromine atom and a propenyl group attached to a benzene ring, which can be further functionalized or used in coupling reactions to create more complex molecules.

Synthesis Analysis

The synthesis of derivatives of benzene with bromo and propenyl groups has been explored in several studies. For instance, a method for synthesizing (prop-2-ynyloxy)benzene derivatives has been developed, which involves the reaction of phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 and acetone, yielding good results . Another study reports the synthesis of a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from a bromo-dimethoxyphenyl methanol precursor . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene has been described, which is a precursor for the synthesis of graphene nanoribbons .

Molecular Structure Analysis

The molecular structure of benzene derivatives with bromo and propenyl substituents has been investigated using various spectroscopic techniques and theoretical calculations. For example, the structure of 1-bromo-4-(3,7-dimethyloctyl)benzene was characterized using NMR, IR spectroscopy, and elemental analysis, complemented by density functional theory (DFT) calculations . The dihedral angles between the planes of the substituted benzene rings and the propenyl group can influence the physical properties and reactivity of these compounds .

Chemical Reactions Analysis

Benzene derivatives with bromo and propenyl groups can undergo a variety of chemical reactions. The bromo derivative can participate in Suzuki reactions with phenylboronic acids . The propenyl group can be involved in reactions such as the Sonogashira C–C coupling reaction, as demonstrated in the synthesis of 1,4-bis[β-(p-aminophenyl)ethyl]benzene . Furthermore, the proximity of ethynyl groups in certain benzene derivatives can facilitate cyclotrimerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives with bromo and propenyl substituents are influenced by the steric and electronic effects of these groups. For instance, the presence of bulky substituents can lead to the formation of rotational isomers and affect the compound's solubility and melting point . The electronic properties, such as fluorescence, can also be significantly altered, as seen in the study of 1-bromo-4-(2,2-diphenylvinyl)benzene, which exhibited aggregation-induced emission (AIE) characteristics . Additionally, the solid-state structure and intermolecular interactions, such as C–Br...π(arene) and Br...Br interactions, can affect the crystalline packing and stability of these compounds .

Aplicaciones Científicas De Investigación

Actividades Biológicas de los Derivados de Pirazolinas

Un estudio investigó las actividades biológicas de un derivado de pirazolina recién sintetizado, que incluye el compuesto “3-(4-Bromofenil)-1-propeno”. Este derivado se probó en alevines de trucha arcoíris, Oncorhynchus mykiss . Se ha encontrado que las pirazolinas y sus derivados tienen diversas actividades biológicas y farmacológicas, incluyendo actividades antibacterianas, antifúngicas, antiparasitarias, antiinflamatorias, antidepresivas, anticonvulsivas, antioxidantes y antitumorales .

Potenciales Neurotóxicos

El mismo estudio también investigó los potenciales neurotóxicos del derivado de pirazolina recién sintetizado sobre la actividad de la AchE y el nivel de MDA en el cerebro de los alevines en asociación con parámetros conductuales, potencial de natación . Esto sugiere que "this compound" podría utilizarse en estudios de neurotoxicidad.

Síntesis de Derivados de Pirimidina

El compuesto "this compound" se ha utilizado en la síntesis de 2,4,6-tris(4-N-isopropilamidinofenil)pirimidina . Esto sugiere que puede utilizarse como intermedio clave en la síntesis de diversos derivados de pirimidina.

Mecanismo De Acción

The mechanism of action for the reactions of “Benzene, 1-bromo-4-(2-propenyl)-” involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGHOIDTGDLAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177481 | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2294-43-1 | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

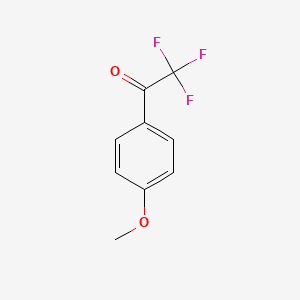

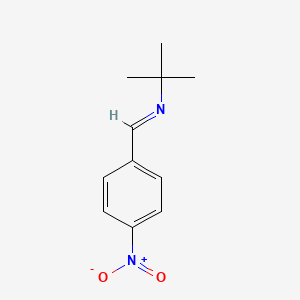

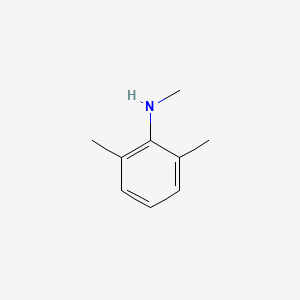

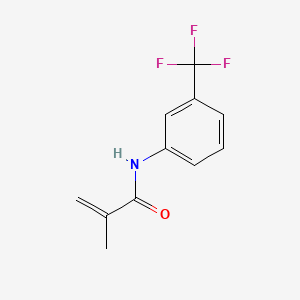

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.